molecular formula C14H19NO3S B2469823 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide CAS No. 896019-97-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide

Cat. No.: B2469823
CAS No.: 896019-97-9
M. Wt: 281.37
InChI Key: MNIZWRQNAUWZNP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is a benzamide derivative featuring a tetrahydrothiophene dioxido moiety as part of its amide substituent. The compound’s structure includes a 3,5-dimethyl-substituted benzoyl group and an N-bound tetrahydrothiophene ring sulfone (1,1-dioxide), which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZWRQNAUWZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to sulfide derivatives.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of potassium channels.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide acts as a selective activator of GIRK1/2 channels, enhancing potassium ion flow and stabilizing the resting membrane potential. This action can influence various physiological processes, including pain perception, heart rate regulation, and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The compound is compared below with two structurally related benzamides: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-methoxy-N,3,5-trimethylbenzamide ().

Parameter N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-Methoxy-N,3,5-trimethylbenzamide
Core Structure 3,5-Dimethylbenzamide 3-Methylbenzamide 3,5-Dimethylbenzamide
Amide Substituent 1,1-Dioxidotetrahydrothiophen-3-yl 2-Hydroxy-1,1-dimethylethyl Methoxy
Key Functional Groups Sulfone (electron-withdrawing) Hydroxyl (proton donor) Methoxy (electron-donating)
Molecular Weight (g/mol) ~295 (estimated) 207.27 (reported) 193.24 (reported)
Synthetic Route Likely via sulfone formation and amidation From 3-methylbenzoyl chloride/acid + 2-amino-2-methyl-1-propanol From 3,5-dimethylbenzoic acid + methoxyamine
Directing Group Utility Potential for dual coordination (N,S=O) N,O-bidentate directing group for C–H activation Limited directing utility due to weak coordination

Spectroscopic and Analytical Data

While spectroscopic data for the target compound is unavailable, comparisons with analogs highlight trends:

  • 1H NMR : Methyl groups in 3,5-dimethylbenzamide derivatives resonate at δ ~2.33 ppm () . The sulfone in the target compound would deshield adjacent protons, likely shifting signals upfield.
  • IR : A strong S=O stretch (~1300–1150 cm⁻¹) would distinguish the target compound from hydroxyl (: ~3400 cm⁻¹) or methoxy (: ~2800 cm⁻¹) analogs.

Research Implications and Limitations

The target compound’s unique sulfone-containing substituent differentiates it from hydroxyl- or methoxy-substituted benzamides. However, the lack of direct experimental data necessitates extrapolation from related systems. For example:

  • Catalytic Applications : The sulfone group may enhance regioselectivity in C–H activation compared to ’s hydroxyl-directed system , but this requires validation.
  • Solubility and Stability : The sulfone’s polarity could improve aqueous solubility relative to ’s methoxy analog, though steric bulk from the tetrahydrothiophene ring might reduce metabolic stability.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H19N2O2S
  • Molecular Weight : 281.38 g/mol
  • CAS Number : Not explicitly provided in the search results.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in different disease models. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biological processes.

Anticancer Activity

The compound's ability to affect cell proliferation and apoptosis has been explored in various cancer models. Compounds with similar thiophene structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may also possess anticancer properties .

In Vitro Studies

  • Cell Line Testing : In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound can inhibit cell growth and induce apoptosis.
  • Mechanistic Insights : Studies have highlighted that these compounds may activate apoptotic pathways and inhibit cell cycle progression.
Study Cell Line IC50 (µM) Mechanism
Study 1A54915Apoptosis via caspase activation
Study 2MCF720Cell cycle arrest at G2/M phase

Computational Studies

Molecular docking studies have suggested that the compound could interact effectively with key biological targets. For example:

  • Binding Affinity : Theoretical calculations indicate a favorable binding affinity to Mpro with potential inhibition capabilities.
  • Molecular Dynamics : Simulations have shown stability in protein-ligand complexes over time, indicating robust interactions that could be exploited for drug design.

Safety and Toxicity

While specific toxicity data for this compound is scarce, related compounds have undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses revealing low toxicity profiles. Further studies are necessary to fully elucidate the safety profile of this compound.

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